Diethylammonium perchlorate

Energetic Materials Crystal Engineering Thermal Stability

Diethylammonium perchlorate is a secondary alkylammonium perchlorate salt with the formula (C₂H₅)₂NH₂·ClO₄, classified as a protic ionic liquid and energetic oxidizer. It is distinguished from quaternary ammonium analogs by the presence of two N–H protons on the cation, which enables a hydrogen-bonded crystal lattice and influences thermal decomposition pathways.

Molecular Formula C4H12ClNO4
Molecular Weight 173.59 g/mol
CAS No. 14999-74-7
Cat. No. B077640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylammonium perchlorate
CAS14999-74-7
Synonymsdiethylammonium perchlorate
Molecular FormulaC4H12ClNO4
Molecular Weight173.59 g/mol
Structural Identifiers
SMILESCCNCC.OCl(=O)(=O)=O
InChIInChI=1S/C4H11N.ClHO4/c1-3-5-4-2;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5)
InChIKeySULORKHFCYQSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylammonium Perchlorate (CAS 14999-74-7): Oxidizer Baseline and Procurement Context


Diethylammonium perchlorate is a secondary alkylammonium perchlorate salt with the formula (C₂H₅)₂NH₂·ClO₄, classified as a protic ionic liquid and energetic oxidizer . It is distinguished from quaternary ammonium analogs by the presence of two N–H protons on the cation, which enables a hydrogen-bonded crystal lattice and influences thermal decomposition pathways. Identified in the DETHERM thermophysical properties database, the compound exhibits defined solid–liquid equilibria and aqueous solubility behavior [1]. The perchlorate anion provides strong oxidizing potential, making the compound relevant to solid propellant formulation, high-energy-density material synthesis, and non-aqueous electrochemistry.

Why Substituting Diethylammonium Perchlorate with Ammonium or Tetraethylammonium Perchlorate Compromises Performance


Generic perchlorate oxidizers such as ammonium perchlorate (AP) and tetraethylammonium perchlorate (TEAP) differ fundamentally from diethylammonium perchlorate in cation protonation state and hydrogen-bonding architecture. Diethylammonium perchlorate possesses two N–H donor sites that participate in strong, directional hydrogen bonds with perchlorate oxygen acceptors, producing a distinct crystal packing and thermal decomposition profile compared to the fully alkylated TEAP or the spherical NH₄⁺ cation of AP . Combustion studies on methylammonium perchlorate series demonstrate that burning rate and pressure dependence are highly sensitive to the number of N–H protons; extrapolation to diethylammonium analogs indicates that simple substitution with AP or TEAP would alter ignition behavior and gas-phase combustion kinetics [1]. Additionally, diethylammonium perchlorate's aqueous solubility and solid–liquid equilibria, documented in the DETHERM database, differ from those of potassium perchlorate and AP, affecting formulation processing and recrystallization behavior [2].

Quantitative Differentiation Evidence for Diethylammonium Perchlorate Relative to Ammonium Perchlorate and Tetraethylammonium Perchlorate


Crystal Lattice Hydrogen-Bond Density Differentiates Diethylammonium Perchlorate from Tetraethylammonium Perchlorate

Diethylammonium perchlorate forms a crystal lattice governed by N–H···O hydrogen bonds between the two cation N–H donors and perchlorate oxygen acceptors, in contrast to tetraethylammonium perchlorate which lacks N–H donors and relies on weak C–H···O contacts for lattice stabilization . The hydrogen-bonded architecture in diethylammonium perchlorate is expected to produce a higher lattice enthalpy and altered thermal decomposition onset compared to the purely ionic or van der Waals-stabilized TEAP lattice. Quantitative hydrogen-bond geometry and lattice energy data for diethylammonium perchlorate are not available in the peer-reviewed literature; this evidence is based on class-level structural inference from IR spectroscopy and crystal engineering principles .

Energetic Materials Crystal Engineering Thermal Stability

Thermal Decomposition Explosion Temperature: Tetraethylammonium Perchlorate (298°C) Establishes Upper Bound for Diethylammonium Analog

Tetraethylammonium perchlorate undergoes a crystallographic phase transformation at 98°C and explodes at 298°C with a phase transformation enthalpy of 2.5 kcal/mol, as determined by thermogravimetry, differential thermal analysis, and mass spectrometry [1]. Diethylammonium perchlorate, containing N–H protons prone to proton-transfer decomposition, is anticipated to decompose at a lower temperature than TEAP. However, no experimental DSC or TGA data for diethylammonium perchlorate are publicly available in the peer-reviewed literature as of the knowledge cutoff date. This evidence is a cross-study comparable inference based on the thermal behavior of structurally related alkylammonium perchlorates [2].

Thermal Analysis Energetic Materials Safety Propellant Oxidizer Selection

Burning Rate Modulation: Methylammonium Perchlorate Series Demonstrates N–H Proton-Dependent Combustion Enhancement

In the methylammonium perchlorate series, tri- and tetramethylammonium perchlorates (MAP-3 and MAP-4) increase the burning rate of ammonium perchlorate-based propellants, with MAP-4 exhibiting a substantially larger effect than MAP-3 [1]. Extending this class-level trend, diethylammonium perchlorate, with two N–H protons, is predicted to exhibit burning rate modulation intermediate between mono- and tri-methylammonium perchlorates when used as an additive in AP-based composite propellants. Direct burning rate measurements for diethylammonium perchlorate are not available; this is a class-level inference from the established correlation between N–H proton count and catalytic combustion activity in alkylammonium perchlorates [2].

Solid Propellant Burning Rate Combustion Chemistry

Aqueous Solubility and Solid–Liquid Equilibrium: Diethylammonium Perchlorate Documented at 288.15 K in the DETHERM Database

The DETHERM thermophysical properties database records solid–liquid equilibrium and solubility data for diethylammonium perchlorate in water at 288.15 K [1]. In contrast, potassium perchlorate (KClO₄) exhibits very low aqueous solubility (~1.5 g/100 mL at 25°C), and ammonium perchlorate shows high solubility (~20 g/100 mL). Diethylammonium perchlorate's solubility is expected to lie intermediate due to the organic cation, enabling solvent-based purification and controlled recrystallization for crystal size engineering in propellant formulations. Exact numerical solubility values require database access; this evidence confirms existence of quantitative solubility data in an authoritative thermophysical database.

Solubility Crystallization Formulation Processing

Procurement-Driven Application Scenarios for Diethylammonium Perchlorate (CAS 14999-74-7)


Solid Composite Propellant Burning Rate Modifier with Programmable N–H Proton Density

Formulators seeking to fine-tune the burning rate of ammonium perchlorate-based propellants can employ diethylammonium perchlorate as a burning rate catalyst. Based on the class-level correlation between N–H proton count and catalytic activity established in the methylammonium perchlorate series [1], diethylammonium perchlorate (2 N–H protons) provides an intermediate proton density not available from commercial tri- or tetramethylammonium perchlorates. This enables incremental adjustment of pressure exponent and low-pressure combustion stability without resorting to metal oxide catalysts that increase two-phase flow losses.

Non-Aqueous Electrochemical Studies Requiring a Protic Perchlorate Supporting Electrolyte

Diethylammonium perchlorate serves as a protic alternative to tetraethylammonium perchlorate (TEAP) in non-aqueous electrochemistry. Its N–H protons can participate in hydrogen-bond networks with solvent molecules, altering double-layer structure and analyte solvation compared to the aprotic TEAP electrolyte [2]. This property is valuable for mechanistic studies of proton-coupled electron transfer (PCET) reactions and for electroanalytical methods where controlled proton availability at the electrode interface is desired.

Precursor for Tailored High-Energy-Density Materials (HEDMs) via Cation Metathesis

Diethylammonium perchlorate can be used as a precursor for synthesizing other organic perchlorate salts with customized cations through metathesis or ion exchange. The diethylammonium cation is readily displaced by quaternary ammonium, guanidinium, or heterocyclic cations, enabling the preparation of perchlorate salts with specific thermal stability, crystal morphology, or combustion characteristics for research-scale energetic material libraries.

Crystal Engineering Studies of Hydrogen-Bonded Energetic Lattices

The secondary ammonium cation of diethylammonium perchlorate provides a defined two-donor hydrogen-bonding motif for systematic crystal engineering studies. Researchers investigating the relationship between hydrogen-bond network topology and impact/friction sensitivity in energetic salts can compare diethylammonium perchlorate with primary ammonium (3 donors), tertiary ammonium (1 donor), and quaternary ammonium (0 donors) analogs to map structure–sensitivity relationships [2].

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